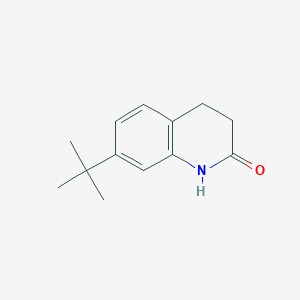
7-Tert-butyl-1,2,3,4-tetrahydroquinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate” is similar to the one you’re asking about . It has a molecular weight of 248.32 and is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate” is 1S/C14H20N2O2/c1-14 (2,3)18-13 (17)16-11-8-10-6-4-5-7-12 (10)15-9-11/h4-7,11,15H,8-9H2,1-3H3, (H,16,17) .Physical And Chemical Properties Analysis
The compound “tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate” is a solid at room temperature and should be stored in a dark place, under an inert atmosphere, at 2-8°C .Aplicaciones Científicas De Investigación
Antimalarial Drug Resistance Research
The study by Duraisingh et al. (1997) on chloroquine and amodiaquine's impact on Plasmodium falciparum highlights the significance of specific alleles in drug resistance. Such research underlines the importance of chemical compounds in understanding and combating resistance mechanisms in malaria treatment, which can be relevant to the study and application of "7-Tert-butyl-1,2,3,4-tetrahydroquinolin-2-one" in antimalarial research (Duraisingh et al., 1997).
Cancer Research and Imaging
Dehdashti et al. (2013) assessed the use of 18F-ISO-1 in imaging tumor proliferation in patients with malignant neoplasms, showcasing the role of chemical compounds in developing diagnostic tools and therapeutic strategies in oncology. This indicates the potential for "7-Tert-butyl-1,2,3,4-tetrahydroquinolin-2-one" in cancer research, specifically in the development of novel diagnostic or therapeutic agents (Dehdashti et al., 2013).
Environmental Health and Toxicology
The study on synthetic phenolic antioxidants (SPAs) by Du et al. (2019) explores prenatal exposure to contaminants and their transfer across the placenta. Research on compounds like "7-Tert-butyl-1,2,3,4-tetrahydroquinolin-2-one" could be relevant in understanding the environmental and health impacts of chemical exposure, potentially contributing to safer consumer product formulations (Du et al., 2019).
Neurological Disease Research
The investigation into the metabolism and pharmacokinetics of SB-649868, an orexin 1 and 2 receptor antagonist, by Renzulli et al. (2011) illustrates the complex pathways involved in drug metabolism and their implications for treating conditions such as insomnia. This highlights the potential applications of "7-Tert-butyl-1,2,3,4-tetrahydroquinolin-2-one" in neurological research, particularly in understanding and developing treatments for sleep disorders and possibly other neurological conditions (Renzulli et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
7-tert-butyl-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-13(2,3)10-6-4-9-5-7-12(15)14-11(9)8-10/h4,6,8H,5,7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKKIQWNGHJSJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(CCC(=O)N2)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(benzylamino)-1,3-dimethyl-5-(naphthalen-1-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
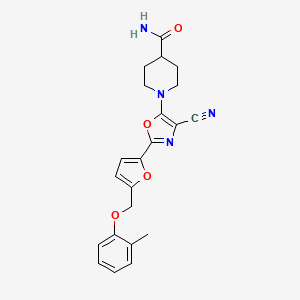
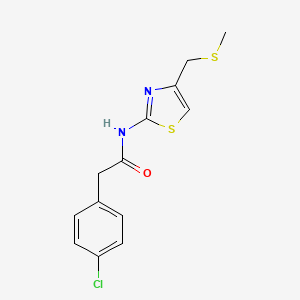
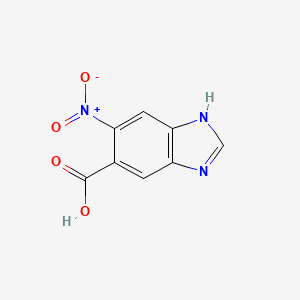
![(E)-2-((2-((furan-2-ylmethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)hydrazinecarboxamide](/img/structure/B2664684.png)
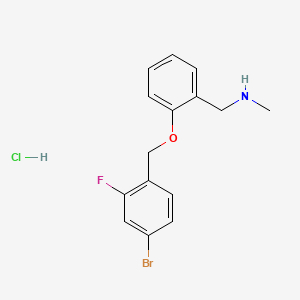
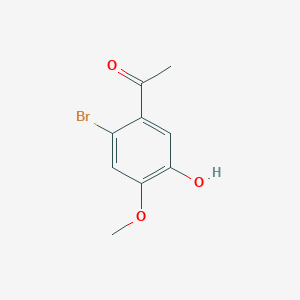
![2-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2664690.png)
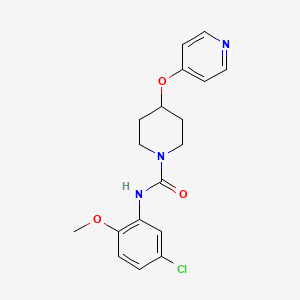

![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2664696.png)
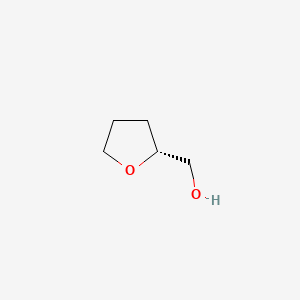
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2664699.png)
